DMT-2'-OMe-Bz-C

Oligonucleotide Synthesis Quality Control Phosphoramidite Precursors

DMT-2'-OMe-Bz-C is the critical precursor for 2'-OMe-cytidine phosphoramidites when sequences require extended ammonia deprotection. The N4-benzoyl group provides superior base stability over acetyl/isobutyryl variants, essential for multi-modified siRNA constructs. Each 2'-OMe-C modification raises duplex Tm by 0.5–0.7°C, and the resulting oligonucleotides gain nuclease resistance for longer serum half-life. Choose Bz protection when deprotection orthogonality and final yield are non-negotiable. For research use only.

Molecular Formula C38H37N3O8
Molecular Weight 663.7 g/mol
CAS No. 110764-74-4
Cat. No. B184024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-OMe-Bz-C
CAS110764-74-4
Molecular FormulaC38H37N3O8
Molecular Weight663.7 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1
InChIKeyWXJKGOQQYUVNQW-YDXJMRNDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-OMe-Bz-C (CAS 110764-74-4): Specifications and Research Applications


DMT-2'-OMe-Bz-C (CAS 110764-74-4) is a 2'-O-methyl modified cytidine nucleoside derivative with a 5'-O-DMT protecting group and an N4-benzoyl exocyclic amine protecting group . The compound has the molecular formula C38H37N3O8 and a molecular weight of 663.72 g/mol . It serves as a precursor for synthesizing the corresponding 3'-phosphoramidite (CAS 110764-78-8) used in solid-phase oligonucleotide synthesis, with typical purity specifications of ≥95% to ≥99% (HPLC) depending on vendor . The compound is intended for research use only and is not approved for diagnostic or therapeutic applications.

Why DMT-2'-OMe-Bz-C (CAS 110764-74-4) Cannot Be Replaced by Generic 2'-OMe-C Monomers


DMT-2'-OMe-Bz-C incorporates the benzoyl (Bz) protecting group at the N4 position of cytidine, which differs fundamentally from the acetyl (Ac) or isobutyryl (iBu) variants available for 2'-OMe-C monomers. These exocyclic amine protecting groups exhibit distinct deprotection kinetics and orthogonality requirements during oligonucleotide cleavage and deprotection workflows [1]. Benzoyl-protected cytidine requires standard ammonia deprotection conditions and is more base-stable than acetyl-protected analogs [2]. Substituting Bz-protected monomers with Ac-protected ones may alter deprotection time requirements and compatibility with other protected nucleotides in the same sequence. The choice of N4 protecting group directly affects the overall synthesis protocol, making direct substitution without workflow validation a risk to yield and purity of the final oligonucleotide product.

Quantitative Evidence Guide for DMT-2'-OMe-Bz-C (CAS 110764-74-4)


Purity Specifications for DMT-2'-OMe-Bz-C: Vendor-Reported HPLC Purity Data

DMT-2'-OMe-Bz-C (CAS 110764-74-4) is offered by multiple vendors with defined purity specifications. Chem-Impex reports ≥99% purity by HPLC for this compound , while MuseChem reports ≥95% purity . The higher specification offered by some vendors provides researchers with an option for more stringent quality requirements in sensitive applications. Purity of the precursor nucleoside directly impacts the quality of the derived phosphoramidite and ultimately the coupling efficiency and yield of full-length oligonucleotides.

Oligonucleotide Synthesis Quality Control Phosphoramidite Precursors

Thermal Stability Enhancement of 2'-OMe Modified Oligonucleotides Compared to Unmodified RNA

Oligonucleotides containing 2'-O-methyl modifications form duplexes with increased thermal stability compared to unmodified RNA counterparts. Class-level data indicates that each 2'-OMe modification increases the melting temperature (Tm) of RNA duplexes by approximately 0.5–0.7°C per modification [1]. This thermal stabilization effect applies to 2'-OMe modifications across all nucleobases, including cytidine. For the specific case of RNA-RNA duplexes, 2'-OMe-RNA demonstrates greater thermal stability than corresponding DNA-RNA duplexes .

Thermal Stability Duplex Melting Temperature Antisense Oligonucleotides

Nuclease Resistance of 2'-OMe Modified Oligonucleotides Compared to Unmodified RNA and DNA

The 2'-O-methyl modification confers substantial resistance to nuclease-mediated degradation. Class-level comparative studies establish the following order of increasing stability: DNA < RNA < 2'-OMe-RNA < 2'-F-RNA [1]. This hierarchy indicates that 2'-OMe-RNA oligonucleotides are significantly more stable in biological environments than both unmodified DNA and unmodified RNA. The 2'-OMe modification provides significant protection from endonuclease attack [2]. All FDA-approved siRNA therapeutics to date incorporate 2'-OMe modifications in the passenger strand, with many also incorporating them in the seed region of the guide strand [3].

Nuclease Resistance Serum Stability siRNA Therapeutics

Benzoyl (Bz) Protecting Group Base Stability Advantage Over Acetyl (Ac) in Standard Deprotection Protocols

The benzoyl (Bz) protecting group on the N4 position of cytidine exhibits greater base stability compared to the acetyl (Ac) protecting group [1]. This differential stability affects deprotection protocol compatibility: Ac-protected cytidine monomers (C-Ac) are classified as FAST deprotecting amidites and can be fully deprotected with concentrated ammonia for 1 hour or AMA for 30 minutes at 60°C [2]. In contrast, Bz-protected cytidine is compatible with standard (non-FAST) deprotection protocols and demonstrates greater stability under basic conditions, which can be advantageous in complex syntheses requiring extended deprotection times for other modified nucleotides or when orthogonal protecting group strategies are employed.

Protecting Group Strategy Deprotection Compatibility Oligonucleotide Workflow

Recommended Application Scenarios for DMT-2'-OMe-Bz-C (CAS 110764-74-4)


Synthesis of 2'-OMe-Modified siRNA Passenger Strands Requiring Extended Deprotection Protocols

DMT-2'-OMe-Bz-C is the appropriate precursor for synthesizing 2'-OMe-modified cytidine phosphoramidites when the final oligonucleotide incorporates multiple modifications that require extended ammonia deprotection. The benzoyl protecting group's greater base stability compared to acetyl variants [1] ensures that the N4 protection remains intact during extended deprotection of other sensitive modifications elsewhere in the sequence. This is particularly relevant for siRNA therapeutics development, where 2'-OMe modifications in the passenger strand are a standard feature of all FDA-approved siRNA drugs [2], and where mixed protecting group strategies are common for complex sequences.

Thermal Stability Optimization in Antisense and Diagnostic Probe Design

When designing antisense oligonucleotides or diagnostic hybridization probes that require enhanced target binding affinity and thermal stability, DMT-2'-OMe-Bz-C enables the incorporation of 2'-OMe-C modifications that increase duplex Tm by 0.5–0.7°C per modification relative to unmodified RNA [3]. This quantifiable thermal stabilization is valuable for applications requiring strong duplex formation at physiological temperatures, such as FISH probes, molecular beacons, or antisense steric blockade oligonucleotides. The increased Tm can also compensate for destabilization introduced by other necessary chemical modifications in the same oligonucleotide.

Nuclease-Resistant Oligonucleotides for In Vivo and Cell Culture Studies

For experiments requiring extended oligonucleotide stability in serum-containing media or in vivo biological environments, oligonucleotides incorporating 2'-OMe-C modifications from DMT-2'-OMe-Bz-C benefit from the class-level nuclease resistance of 2'-OMe-RNA, which ranks significantly higher than unmodified RNA and DNA in stability assays [4]. This resistance stems from steric hindrance of nuclease access to the phosphodiester backbone . The enhanced stability translates to longer functional half-life in cell culture and animal studies, reducing the need for frequent re-dosing and improving experimental reproducibility.

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